An In-Depth Technical Guide to Triisopropoxy(vinyl)silane: Structure, Properties, and Applications
An In-Depth Technical Guide to Triisopropoxy(vinyl)silane: Structure, Properties, and Applications
This guide provides a comprehensive technical overview of triisopropoxy(vinyl)silane, an organosilicon compound with significant utility in materials science and drug development. Intended for researchers, scientists, and professionals in drug development, this document delves into the core chemical principles, mechanisms of action, and practical applications of this versatile molecule. We will explore its unique bifunctional nature, which allows it to act as a molecular bridge between organic and inorganic materials, thereby enhancing the performance of a wide array of products.
Molecular Structure and Physicochemical Properties
Triisopropoxy(vinyl)silane, also known as vinyltris(isopropoxy)silane, possesses a unique molecular architecture that is central to its functionality.[1] The molecule consists of a central silicon atom bonded to a vinyl group (-CH=CH2) and three isopropoxy groups (-OCH(CH3)2).[1] This dual-functionality is the cornerstone of its utility: the vinyl group is reactive towards organic polymers via polymerization, while the isopropoxy groups can be hydrolyzed to form silanol groups, which then condense to form stable siloxane bonds with inorganic substrates.[1][2]
The physical and chemical properties of triisopropoxy(vinyl)silane are summarized in the table below:
| Property | Value |
| CAS Number | 18023-33-1[1][3] |
| Molecular Formula | C11H24O3Si[1][3] |
| Molecular Weight | 232.39 g/mol [1][3] |
| Appearance | Colorless transparent liquid[1][4] |
| Boiling Point | Approximately 180-210 °C[1][5][6] |
| Density | Approximately 0.8650 - 0.926 g/cm³[2][5] |
| Refractive Index (n25D) | 1.3940 - 1.4040[5] |
| Flash Point | Approximately 45-51 °C[1][5][7] |
| Solubility | Soluble in alcohol, toluene, acetone, and benzene[5] |
Mechanism of Action: A Molecular Bridge
The primary function of triisopropoxy(vinyl)silane is to act as a coupling agent, creating a durable bond between organic and inorganic materials.[1][5] This mechanism can be understood as a two-step process involving the hydrolysis of the isopropoxy groups and the subsequent condensation with hydroxyl groups on an inorganic surface.
Hydrolysis
In the presence of moisture, the three isopropoxy groups of triisopropoxy(vinyl)silane hydrolyze to form silanol groups (Si-OH) and isopropanol as a byproduct.[1] This reaction is often catalyzed by acids or bases.[8] The rate of hydrolysis is influenced by factors such as pH, temperature, and the concentration of water.[8][9]
Caption: Hydrolysis of triisopropoxy(vinyl)silane to vinylsilanetriol.
Condensation
The newly formed silanol groups are highly reactive and can condense in two ways:
-
Intermolecular Condensation: They can react with other silanol groups to form stable siloxane bonds (Si-O-Si), leading to the formation of an oligomeric or polymeric network.[1]
-
Surface Condensation: More importantly, they can react with hydroxyl groups present on the surface of inorganic substrates like glass, metals, and silica.[5] This forms a covalent bond between the silicon atom and the inorganic surface.
Caption: Condensation of vinylsilanetriol with an inorganic substrate.
The vinyl group remains available for reaction with an organic polymer matrix, thus completing the "molecular bridge" and ensuring strong adhesion between the two dissimilar materials.[2]
Synthesis of Triisopropoxy(vinyl)silane
There are two primary industrial routes for the synthesis of triisopropoxy(vinyl)silane:
Grignard Reaction
This method involves the reaction of a vinyl Grignard reagent, such as vinyl magnesium bromide, with triisopropoxy chlorosilane.[1] The reaction must be carried out under anhydrous conditions to prevent the premature hydrolysis of the reactants and products.
Experimental Protocol: Grignard Synthesis
-
Apparatus Setup: A flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, a condenser, and a nitrogen inlet is assembled.
-
Reagent Preparation: Prepare the vinyl Grignard reagent (e.g., vinyl magnesium bromide) in a suitable solvent like tetrahydrofuran (THF).
-
Reaction: Triisopropoxy chlorosilane is dissolved in anhydrous THF and placed in the reaction flask. The vinyl Grignard reagent is added dropwise from the dropping funnel while maintaining the reaction temperature.
-
Workup: After the reaction is complete, the magnesium salts are filtered off.
-
Purification: The product is purified by fractional distillation under reduced pressure.
Alcoholysis of Trichlorovinylsilane
An alternative synthesis route involves the reaction of trichlorovinylsilane with isopropanol.[1] This reaction is typically carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid byproduct.
Experimental Protocol: Alcoholysis
-
Apparatus Setup: A three-necked flask equipped with a mechanical stirrer, a dropping funnel, a condenser, and a nitrogen inlet is used.
-
Reaction: Trichlorovinylsilane is dissolved in a suitable solvent. Isopropanol is added dropwise, often in the presence of an HCl scavenger like triethylamine.
-
Temperature Control: The reaction is typically refluxed at 80-90°C to drive it to completion.[1]
-
Workup: The amine hydrochloride salt is removed by filtration.
-
Purification: The final product is obtained by fractional distillation.
Applications in Research and Development
The unique properties of triisopropoxy(vinyl)silane make it a valuable tool in various research and industrial applications.
Composite Materials
In composite materials, triisopropoxy(vinyl)silane is used to improve the adhesion between an inorganic reinforcement (e.g., glass fibers, silica) and an organic polymer matrix (e.g., epoxy, polyethylene).[5] This results in composites with enhanced mechanical properties, such as tensile strength and durability, particularly in wet conditions.[5]
Adhesives and Sealants
As a coupling agent, it is widely used in the formulation of adhesives and sealants to promote adhesion to a variety of substrates, including metals, glass, and ceramics.[2] This leads to stronger and more water-resistant bonds.[2]
Coatings
In the coatings industry, triisopropoxy(vinyl)silane is used to improve the adhesion of paints and coatings to substrates.[2] It also enhances the weather and chemical resistance of the coating.[5][6] For instance, it is used in anti-corrosion and automotive coatings.[2][6]
Polymer Modification
Triisopropoxy(vinyl)silane can be copolymerized or grafted onto various polymers to introduce silane functionality.[5] This is particularly useful for producing room-temperature cross-linkable polymers for applications such as wires and cables, where it improves heat resistance and electrical properties.[5][6]
Surface Modification and Biocompatibility
The ability of triisopropoxy(vinyl)silane to form stable bonds with surfaces makes it suitable for surface modification applications. In the biomedical field, it can be used to modify the surfaces of implants and cell culture substrates to enhance biocompatibility and cell adhesion.[1] It is also utilized in the development of biosensors that require stable interfaces between biological molecules and solid supports.[1]
Caption: Key application areas of triisopropoxy(vinyl)silane.
Safety and Handling
Triisopropoxy(vinyl)silane is a flammable liquid and vapor.[4][7][10] It should be handled in a well-ventilated area, away from heat, sparks, and open flames.[7][11] Protective gloves and eye protection should be worn.[7][10] It is sensitive to moisture and should be stored under an inert atmosphere in a cool, dry place.[11] For detailed safety information, consult the Safety Data Sheet (SDS).[7][10]
Conclusion
Triisopropoxy(vinyl)silane is a highly versatile organosilane that plays a critical role in advanced materials science. Its unique bifunctional structure enables it to effectively couple organic polymers to inorganic substrates, leading to significant improvements in material properties. From enhancing the strength of composites to improving the durability of coatings and the biocompatibility of medical devices, the applications of this compound are extensive and continue to expand. A thorough understanding of its chemical structure, reaction mechanisms, and handling requirements is essential for its effective and safe utilization in research and industrial settings.
References
-
INNO SPECIALTY CHEMICALS. (n.d.). Triisopropoxy(vinyl)silane: A Key Component in Advanced Materials and Coatings. Retrieved from [Link]
-
Kerton Chemicals. (n.d.). Triisopropoxy(vinyl)silane CAS 18023-33-1 For Sale. Retrieved from [Link]
-
Acmec Biochemical. (n.d.). 18023-33-1[Triisopropoxy(vinyl)silane]. Retrieved from [Link]
-
Ecopower New Materials. (2025, September 30). Ecopower Triisopropoxy(vinyl)silane (Crosile-173): The Key Additive for Superior Adhesion and Exceptional Durability. Retrieved from [Link]
-
Angene Chemical. (2021, May 1). Safety Data Sheet - Triisopropoxy(vinyl)silane. Retrieved from [Link]
-
Starshine Chemical. (n.d.). Triisopropoxy(vinyl)silane. Retrieved from [Link]
-
Jessica Chemicals. (n.d.). Vinyltriisopropoxysilane (siloxane Polymer ) CAS NO 18023-33-1. Retrieved from [Link]
-
Chemsrc. (2025, August 22). Triisopropoxy(vinyl)silane | CAS#:18023-33-1. Retrieved from [Link]
- Google Patents. (n.d.). US4684697A - Compositions based on silane hydrolyzates and vinyl polymers containing hydrolyzable silyl groups.
-
ResearchGate. (n.d.). Hydrolysis-Condensation Kinetics of Different Silane Coupling Agents. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Hydrolysis and condensation of silanes in aqueous solutions | Request PDF. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Study of the hydrolysis and condensation of ??- Aminopropyltriethoxysilane by FT-IR spectroscopy. Retrieved from [Link]
-
MDPI. (2023, March 3). Mechanism of Silylation of Vinyl Arenes by Hydrodisiloxanes Driven by Stoichiometric Amounts of Sodium Triethylborohydride—A Combined DFT and Experimental Study. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. innospk.com [innospk.com]
- 3. 18023-33-1[Triisopropoxy(vinyl)silane]- Acmec Biochemical [acmec.com.cn]
- 4. Triisopropoxy(vinyl)silane | 18023-33-1 | TCI AMERICA [tcichemicals.com]
- 5. Triisopropoxy(vinyl)silane CAS 18023-33-1 For Sale - Kerton Chemical [kerton-industry.com]
- 6. Vinyltriisopropoxysilane (Crosile-173) | CAS No:18023-33-1丨polymer Adhesion Supplier- Ecopower [ecopowerchem.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. angenechemical.com [angenechemical.com]
- 11. Triisopropoxy(vinyl)silane | Starshinechemical [starshinechemical.com]
FormulaC₁₁H₂₄O₃Si
M.W.232.39 g/mol
FormulaC₅H₁₂O₃Si
M.W.148.23 g/mol
FormulaC₈H₁₈O₃Si
M.W.190.31 g/mol
